molecular formula C21H17FN4O4S B12132330 5-fluoro-3-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-1-benzofuran-2-carboxamide CAS No. 724741-40-6

5-fluoro-3-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-1-benzofuran-2-carboxamide

Cat. No.: B12132330
CAS No.: 724741-40-6
M. Wt: 440.4 g/mol
InChI Key: VHJLSHWRIKASHX-UHFFFAOYSA-N
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Description

5-fluoro-3-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a fluorine atom, a methyl group, and a sulfamoyl-substituted phenyl group attached to a benzofuran core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-3-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-1-benzofuran-2-carboxamide typically involves multiple steps, including the formation of the benzofuran core, introduction of the fluorine and methyl groups, and attachment of the sulfamoyl-substituted phenyl group. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-3-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce or replace functional groups on the benzofuran core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the benzofuran core.

Scientific Research Applications

5-fluoro-3-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-1-benzofuran-2-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-fluoro-3-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives with fluorine, methyl, and sulfamoyl substitutions. Examples include:

Uniqueness

What sets 5-fluoro-3-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-1-benzofuran-2-carboxamide apart is its unique combination of functional groups and its potential for diverse applications in various fields of research. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for scientific investigation.

Properties

CAS No.

724741-40-6

Molecular Formula

C21H17FN4O4S

Molecular Weight

440.4 g/mol

IUPAC Name

5-fluoro-3-methyl-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C21H17FN4O4S/c1-12-9-10-23-21(24-12)26-31(28,29)16-6-4-15(5-7-16)25-20(27)19-13(2)17-11-14(22)3-8-18(17)30-19/h3-11H,1-2H3,(H,25,27)(H,23,24,26)

InChI Key

VHJLSHWRIKASHX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C4=C(O3)C=CC(=C4)F)C

solubility

1.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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